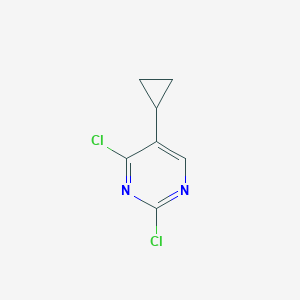

2,4-Dichloro-5-cyclopropylpyrimidine

Description

Propriétés

IUPAC Name |

2,4-dichloro-5-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSKKVUKDFJQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190379-86-2 | |

| Record name | 2,4-dichloro-5-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-cyclopropylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as tetrahydrofuran (THF), and using a base like sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques like column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-5-cyclopropylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a substituted pyrimidine derivative .

Applications De Recherche Scientifique

Pharmaceutical Development

2,4-Dichloro-5-cyclopropylpyrimidine has been investigated for its potential as a pharmaceutical intermediate. Its derivatives are being synthesized and evaluated for various biological activities, particularly in anti-inflammatory and anticancer domains.

- Anti-inflammatory Activity : Research shows that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. For instance, compounds derived from pyrimidines exhibited IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC₅₀ (μmol) | Comparison Drug | IC₅₀ (μmol) |

|---|---|---|---|

| This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its derivatives are being explored for their efficacy against resistant strains of bacteria and fungi, making it a candidate for new antibiotic development.

Cancer Research

Recent studies have identified pyrimidine derivatives as potential anticancer agents. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation.

- Case Study : In vitro studies demonstrated that certain pyrimidine derivatives significantly reduced the viability of melanoma cells, suggesting their potential as anticancer therapies .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Pyrimidine Derivative A | Melanoma | 5.0 |

| Pyrimidine Derivative B | Breast Cancer | 3.5 |

Agricultural Applications

In the agrochemical sector, derivatives of this compound are being utilized to develop herbicides and pesticides due to their ability to inhibit specific metabolic pathways in plants and pests.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-5-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2,4-Dichloro-5-methoxypyrimidine (CAS: Not provided)

- Substituents : Methoxy (-OCH₃) at position 5.

- Impact : The electron-donating methoxy group increases electron density on the pyrimidine ring, enhancing nucleophilic substitution reactivity compared to the electron-neutral cyclopropyl group in the target compound .

- LogP : Expected to be lower (~1.5–2.0) due to the polar methoxy group, improving aqueous solubility.

2,4-Dichloro-5-fluoropyrimidine (CAS: Not provided)

Functional Group Variations

2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine (CAS: 1050602-57-7)

- Substituents : Methyl (-CH₃) at position 5, amine (-NH₂) at position 3.

- Impact : The amine group enables hydrogen bonding, increasing solubility and interaction with biological targets. The methyl group adds steric hindrance but lacks the electronic modulation of cyclopropyl .

4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine (CAS: 1803603-32-8)

- Substituents : Cyclopropyl at position 2, methoxy at 5, methyl at 6.

- The methyl and methoxy groups introduce additional steric and electronic complexity .

5-(4-Chlorophenyl)-6-ethylpyrimidine Derivatives (e.g., Pyrimethamine, CAS: 58-15-1)

- Substituents : Aromatic chlorophenyl and ethyl groups.

- Impact: These derivatives exhibit higher LogP values (~3.0–3.5) due to aromatic hydrophobicity, impacting blood-brain barrier penetration. Pyrimethamine is a known antimalarial drug, highlighting the therapeutic relevance of pyrimidine scaffolds .

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 770-31-0)

Data Table: Key Properties of Selected Pyrimidine Derivatives

Activité Biologique

2,4-Dichloro-5-cyclopropylpyrimidine (DCP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

DCP is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclopropyl group at position 5 of the pyrimidine ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of DCP is primarily attributed to its ability to interact with specific molecular targets. Research indicates that DCP can inhibit enzymes involved in inflammatory processes, particularly cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, DCP may reduce the production of pro-inflammatory mediators such as prostaglandins and nitric oxide, leading to anti-inflammatory effects .

Anti-inflammatory Activity

DCP has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib. The compound's ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Properties

In addition to its anti-inflammatory effects, DCP exhibits antimicrobial activity. Preliminary studies suggest that it may be effective against various bacterial strains, although specific data on its efficacy against pathogens is still emerging .

Anticancer Potential

Research has also indicated that DCP may possess anticancer properties. Its structural similarity to other pyrimidine derivatives known for their anticancer activities suggests potential for further exploration in cancer therapeutics. The compound's mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation.

Comparative Analysis with Related Compounds

To better understand the biological profile of DCP, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-chloropyrimidine | Amino group at position 2 | Different anti-inflammatory profile |

| 4-Chloro-6-(cyclopropylamino)pyrimidine | Cyclopropyl group attached to amino group | Enhanced anti-inflammatory effects |

| 2,6-Dichloropyrimidine | Two chlorine substituents at positions 2 and 6 | Varies in reactivity compared to DCP |

| N-Cyclopropyl-5-fluoropyrimidine | Fluorine instead of chlorine | Different electronic properties affecting reactivity |

This table illustrates how variations in substituents can influence biological activity and reactivity profiles among pyrimidine derivatives.

Case Studies

- In Vitro Studies : A study conducted by Tageldin et al. assessed various pyrimidine derivatives for their anti-inflammatory potential through COX inhibition assays. DCP showed promising results with an IC50 value similar to that of indomethacin, indicating strong anti-inflammatory activity .

- Antimicrobial Testing : Preliminary investigations into the antimicrobial effects of DCP revealed efficacy against certain bacterial strains, although further studies are needed to establish a comprehensive profile of its antimicrobial properties.

- Cancer Research : In a recent study focusing on pyrimidine derivatives as potential anticancer agents, DCP was identified as a compound worthy of further investigation due to its structural characteristics that align with known anticancer mechanisms .

Q & A

Basic: What are the recommended characterization techniques for 2,4-Dichloro-5-cyclopropylpyrimidine?

Advanced: How to resolve discrepancies in spectral data during characterization?

Answer:

- Basic: Key characterization methods include NMR spectroscopy (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment (≥98% as reported) . Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency with the molecular formula C₇H₆Cl₂N₂ .

- Advanced: Discrepancies in spectral data (e.g., unexpected peaks in NMR or MS) require cross-validation:

- Triangulate data: Combine NMR, MS, and IR to identify impurities or degradation products .

- Reproduce conditions: Ensure solvents/deuterated agents do not interfere (e.g., DMSO-d₆ may react with residual moisture) .

- Batch comparison: Analyze multiple synthetic batches to distinguish systematic errors from anomalies .

Basic: What synthetic routes are commonly employed for this compound?

Advanced: How to optimize reaction conditions to improve regioselectivity in its synthesis?

Answer:

- Basic: The compound is typically synthesized via nucleophilic aromatic substitution , where cyclopropyl groups are introduced at the 5-position of pyrimidine precursors. Chlorination at positions 2 and 4 is achieved using POCl₃ or PCl₅ under reflux .

- Advanced: Regioselectivity challenges (e.g., competing substitutions) can be mitigated by:

Basic: What are the key safety considerations when handling this compound?

Advanced: What strategies mitigate decomposition under varying storage conditions?

Answer:

- Basic: Safety protocols include:

- Advanced: To prevent decomposition:

Basic: What are the primary research applications of this compound?

Advanced: How to design structure-activity relationship (SAR) studies using its derivatives?

Answer:

- Basic: Applications include:

- Advanced: For SAR studies:

Basic: How to ensure purity and stability during experimental use?

Advanced: Addressing batch-to-batch variability in synthetic yield and purity.

Answer:

- Basic:

- Advanced: To minimize variability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.